Ethyl-1-(Phenylsulfonyl)piperidin-4-carboxylat

Übersicht

Beschreibung

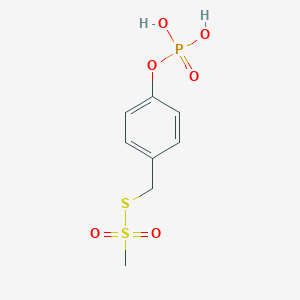

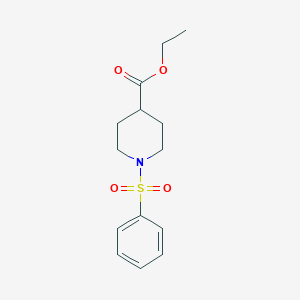

Ethyl 1-(phenylsulfonyl)piperidine-4-carboxylate is a chemical compound that serves as an intermediate in the synthesis of various pharmacologically active molecules. It is notable for its role in the development of compounds with potential acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) enzyme inhibition activities, among other biological effects (Khalid, Rehman, & Abbasi, 2014).

Synthesis Analysis

The synthesis of Ethyl 1-(phenylsulfonyl)piperidine-4-carboxylate involves several key steps, starting from ethyl piperidine-4-carboxylate. It undergoes sulfonylation to form the desired compound, which can be further modified to produce various derivatives with significant biological activities. These synthesis routes are critical for the development of new therapeutic agents (Khalid et al., 2014).

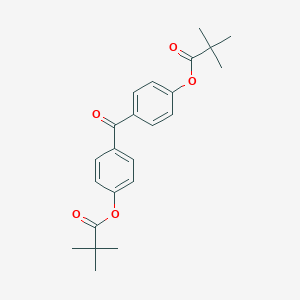

Molecular Structure Analysis

The molecular structure of Ethyl 1-(phenylsulfonyl)piperidine-4-carboxylate and its derivatives has been characterized using various spectroscopic methods such as IR, 1H-NMR, and EI-MS. These analyses provide insight into the compound's structural features that are essential for its biological activity (Khalid et al., 2014).

Chemical Reactions and Properties

Ethyl 1-(phenylsulfonyl)piperidine-4-carboxylate undergoes various chemical reactions, forming a series of derivatives with diverse biological activities. These reactions include sulfonylation, carbohydrazide formation, and further functionalization to create compounds with targeted properties, such as enzyme inhibition activity (Khalid et al., 2014).

Physical Properties Analysis

The physical properties of Ethyl 1-(phenylsulfonyl)piperidine-4-carboxylate, including its melting point, solubility, and stability, are crucial for its application in chemical synthesis and pharmaceutical formulation. However, specific details on these properties require further exploration in the scientific literature.

Chemical Properties Analysis

The chemical properties of Ethyl 1-(phenylsulfonyl)piperidine-4-carboxylate, such as its reactivity with various chemical groups, play a significant role in its utility as an intermediate in organic synthesis. Its ability to undergo sulfonylation and react with alkyl/aryl sulfonyl chlorides to form a wide range of biologically active derivatives highlights its versatility in medicinal chemistry (Khalid et al., 2014).

Wissenschaftliche Forschungsanwendungen

Antibakterielle Aktivität

Piperidin und seine Derivate, einschließlich Ethyl-1-(Phenylsulfonyl)piperidin-4-carboxylat, haben aufgrund ihrer vielfältigen pharmakologischen Wirkungen einen großen Einfluss auf das medizinische Gebiet . Es wurde festgestellt, dass sie eine potente antimikrobielle Aktivität besitzen . Verbindungen, die aus diesen Derivaten synthetisiert wurden, wurden auf antimikrobielle Aktivität untersucht, und es wurde festgestellt, dass mehrere eine potente antibakterielle Aktivität besitzen .

Synthese von Antibiotika

This compound wurde bei der Synthese von potenten Antibiotika verwendet . Die Reaktion von Benzolsulfonylchlorid mit Ethylisonipecotat ergab this compound, das weiter in andere Verbindungen umgewandelt wurde, die auf ihre antibakterielle Aktivität gegen grampositive und gramnegative Bakterien untersucht wurden .

Entwicklung neuer Antibiotika

Aufgrund der zunehmenden Anzahl multiresistenter Mikroben haben die Entwicklung und Synthese neuer antimikrobieller Moleküle in den letzten Jahren großes Interesse geweckt . This compound ist als Piperidinderivat Teil dieser Forschungsarbeit .

Gezielte bakterielle Membranen

Ein attraktiver Ansatz für die Entwicklung von Antibiotika ist die Erforschung von Verbindungen, die bakterielle Membranen angreifen . Piperidinderivate, einschließlich this compound, werden zu diesem Zweck untersucht .

Antidepressive und antioxidative Aktivität

Piperidin weist biologische Bedeutung auf, wie z. B. antidepressive und antioxidative Aktivität

Eigenschaften

IUPAC Name |

ethyl 1-(benzenesulfonyl)piperidine-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19NO4S/c1-2-19-14(16)12-8-10-15(11-9-12)20(17,18)13-6-4-3-5-7-13/h3-7,12H,2,8-11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YQTIWLBULZHLIE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1CCN(CC1)S(=O)(=O)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19NO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

297.37 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>44.6 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID49672127 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

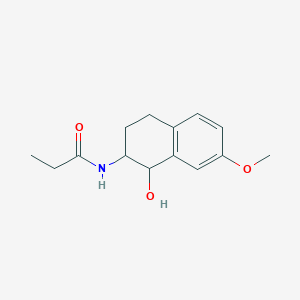

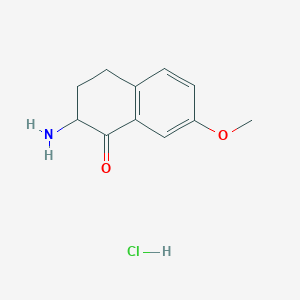

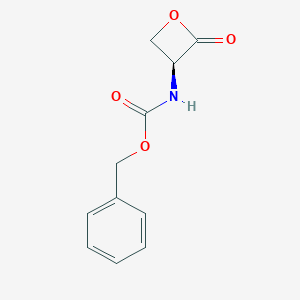

Q1: What is the role of Ethyl 1-(phenylsulfonyl)piperidine-4-carboxylate in the synthesis of potential cholinesterase inhibitors?

A: Ethyl 1-(phenylsulfonyl)piperidine-4-carboxylate serves as a crucial intermediate in synthesizing a series of N'-[(alkyl/aryl)sulfonyl]-1-(phenylsulfonyl)piperidine-4-carbohydrazide derivatives. [] These derivatives were designed and synthesized to explore their potential as cholinesterase inhibitors. The compound is first converted to 1-(phenylsulfonyl)piperidine-4-carbohydrazide, which then reacts with various alkyl/aryl sulfonyl chlorides to yield the final derivatives. []

Q2: What do the molecular docking studies reveal about the interaction of the synthesized derivatives with acetylcholinesterase (AChE) and butyrylcholinesterase (BChE)?

A: Molecular docking studies, employing a direct receptor-based approach with AutoDock, were conducted to understand how the synthesized derivatives interact with AChE and BChE. [] The docking results, when compared with the experimentally determined antienzymatic IC50 values, provided valuable insights into the binding modes of these inhibitors with the target enzymes. This information is crucial for understanding the structure-activity relationship and can guide further optimization of these compounds as potential therapeutic agents. []

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[(1R,2R)-1,2,3,4-Tetrahydro-1-hydroxy-7-methoxy-2-naphthalenyl]chloroacetamide](/img/structure/B16089.png)

![(1R,8R)-11,11-dimethyl-5-oxa-3lambda6-thia-4-azatetracyclo[6.2.1.01,6.04,6]undecane 3,3-dioxide](/img/structure/B16096.png)

![(E)-1-[4-[2-(N,N-Dimethylamino)ethoxy]phenyl]-1-[4-(trimethylacetoxy)phenyl]-2-phenylbut-1-ene](/img/structure/B16099.png)

![8-[(2S)-2,3-dihydroxy-3-methylbutyl]-7-methoxychromen-2-one](/img/structure/B16108.png)